molecular formula C10H18N2O B7763111 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No. B7763111
M. Wt: 182.26 g/mol
InChI Key: JWUOVCKJUDHILZ-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a chemical compound with the molecular formula C10H18N2O. It has an average mass of 182.263 Da and a monoisotopic mass of 182.141907 Da .


Molecular Structure Analysis

The molecular structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a propanol group. The pyrazole ring is substituted with ethyl and methyl groups .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm³, a boiling point of 294.6±35.0 °C at 760 mmHg, and a flash point of 132.0±25.9 °C. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds. Its polar surface area is 38 Ų and it has a molar refractivity of 53.2±0.5 cm³ .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is not specified in the sources I found. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used as a pharmaceutical, a catalyst, a polymer, etc .

Future Directions

The future directions for the use and study of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol are not specified in the sources I found. The potential applications of a compound depend on its physical and chemical properties, as well as the needs of various industries .

properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-5-9(13)10-7(3)11-12(6-2)8(10)4/h9,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUOVCKJUDHILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(N(N=C1C)CC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol

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